Boc-Leu-psi(CH2NH)Leu-OH

Protease resistance Peptide stability Peptidomimetics

Standard dipeptides undergo rapid proteolytic cleavage (t½: minutes to hours), precluding their use as enzyme inhibitors. Boc-Leu-psi(CH2NH)Leu-OH resolves this by replacing the scissile amide with a non-hydrolyzable ψ[CH2NH] isostere that resists serine, cysteine, and aspartyl proteases. • Enables BACE-1 inhibitors with IC50 2-50 nM (>200-fold improvement vs. native substrates) • Confers HIV-1 protease selectivity >1,000-fold over HIV-2 (Ki 10⁻¹⁰-10⁻⁹ M) Supplied ≥98% pure with full analytical characterization. Compatible with standard Boc-SPPS deprotection (TFA/DCM). Eliminates 5-7 step in-house reductive amination synthesis.

Molecular Formula C17H34N2O4
Molecular Weight 330.47
CAS No. 127370-77-8
Cat. No. B613680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Leu-psi(CH2NH)Leu-OH
CAS127370-77-8
Molecular FormulaC17H34N2O4
Molecular Weight330.47
Structural Identifiers
SMILESCC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Leu-psi(CH2NH)Leu-OH Overview


Boc-Leu-psi(CH2NH)Leu-OH (CAS 127370-77-8) is a protected pseudodipeptide building block featuring a ψ[CH2NH] reduced amide bond isostere between two leucine residues, with an N-terminal tert-butyloxycarbonyl (Boc) protecting group . The compound has molecular formula C17H34N2O4 and molecular weight 330.46 g/mol , and is classified as a peptidomimetic building block wherein the scissile amide carbonyl (C=O) is replaced by a methylene (CH2) group [1]. This structural modification renders the peptide bond resistant to enzymatic hydrolysis by proteases while largely preserving the backbone geometry and side-chain orientation required for molecular recognition [2].

Workflow: Solid-phase peptide synthesis (Boc-chemistry) for peptidomimetic library construction
Isostere type: Reduced amide ψ[CH₂NH] – non-cleavable by serine, cysteine, and aspartyl proteases
Use context: Aspartyl, serine, and cysteine protease inhibitor design; transition-state mimetic research

Why Generic Substitution Fails


Standard dipeptides with native amide bonds undergo rapid proteolytic cleavage in biological media and in vivo models, with typical half-lives measured in minutes to hours, precluding their utility as inhibitors or probes [1]. The ψ[CH2NH] reduced amide isostere, as present in Boc-Leu-psi(CH2NH)Leu-OH, is non-cleavable by serine, cysteine, and aspartyl proteases due to the absence of the carbonyl electrophile required for enzymatic attack [2]. Alternative isosteres such as hydroxyethylamine ψ[CH(OH)CH2], statine, and hydroxyethylene each introduce distinct backbone geometries and hydrogen-bonding alterations that can drastically reduce binding affinity depending on the target protease [3]. Thus, a ψ[CH2NH]-containing building block cannot be replaced with a native dipeptide without losing protease resistance, nor can it be interchanged with another isostere type without risking substantial affinity loss.

Native amide dipeptide
Standard dipeptides undergo rapid proteolytic cleavage; replacement with ψ[CH₂NH] building block is essential for protease resistance, and a native peptide cannot provide the required stability.
Hydroxyethylamine / statine isosteres
Alternative isosteres introduce distinct backbone geometries and hydrogen-bonding patterns. Direct interchange without target-specific validation may substantially reduce binding affinity.
Isostere interchange risk
Different ψ-bond replacements (e.g., ψ[CH(OH)CH₂]) can shift Ki by >100-fold depending on the protease pocket. Structure-activity relationships must be re-evaluated when switching isostere type.

Quantitative Differentiation Evidence


Proteolytic Stability: Reduced Amide vs. Native Bond

Incorporation of the ψ[CH2NH] reduced amide bond in place of a native amide bond renders the peptide bond completely resistant to enzymatic hydrolysis [1]. In comparative studies of reduced amide pseudopeptides vs. native peptide substrates, the ψ[CH2NH]-containing analogs demonstrated no detectable cleavage by target proteases after 24-hour incubation, whereas native peptide substrates were fully hydrolyzed within 30 minutes under identical assay conditions [2].

Proteolytic stability
Class-level
ψ[CH₂NH] peptides: no cleavage after 24 h
Native amide peptide: 100% hydrolysis in 30 min
Difference: >48-fold increase in stability duration
Protease-resistant scaffold for inhibitor design
Class-level inference; confirm stability with target protease under assay conditions
Protease resistance Peptide stability Peptidomimetics

BACE-1 Inhibition with Reduced Amide Isosteres

A series of β-secretase (BACE-1) inhibitors containing the ψ[CH2NH] reduced amide isostere demonstrated IC50 values in the low nanomolar range in both enzymatic and cell-based assays [1]. Specifically, ψ[CH2NH]-containing BACE-1 inhibitors achieved IC50 values of 2-50 nM in the FRET-based enzymatic assay, whereas the corresponding native peptide substrates lacking the isostere modification showed no measurable inhibition (IC50 > 10,000 nM) because they are rapidly cleaved by the enzyme [2].

BACE-1 inhibition
Class-level
IC₅₀ = 2–50 nM (ψ[CH₂NH]) vs. >10,000 nM (native substrate)
200–5,000× improvement in inhibitory potency
Supports conversion of substrate to inhibitor for aspartyl protease research
FRET-based assay; cell-based confirmation in HEK293 reported; class-level inference
BACE-1 Alzheimer's disease Aspartic protease inhibition

HIV-1 vs. HIV-2 Protease Selectivity

Reduced amide inhibitors demonstrate striking selectivity between HIV-1 and HIV-2 protease isoforms [1]. Compounds containing the ψ[CH2NH] isostere exhibited Ki values in the subnanomolar to low nanomolar range (10⁻¹⁰ to 10⁻⁹ M) against HIV-1 protease, while their activities against HIV-2 protease were several orders of magnitude lower (Ki > 10⁻⁶ M) [2]. This isoform selectivity arises from subtle differences in the S1-S2 pocket geometry between the two protease variants, which the ψ[CH2NH] backbone can productively engage in HIV-1 but not HIV-2 [3].

HIV-1 vs. HIV-2 selectivity
Class-level
HIV-1 protease: Kᵢ = 10⁻¹⁰–10⁻⁹ M
HIV-2 protease: Kᵢ > 10⁻⁶ M
≥1,000-fold selectivity for HIV-1
Isoform selectivity profiling for antiviral target engagement studies
Crystallographic evidence supports S1-S2 pocket discrimination; class-level inference
HIV protease Antiviral drug design Isoform selectivity

Backbone Conformation: Reduced Amide vs. Hydroxyethylamine

The ψ[CH2NH] reduced amide isostere differs fundamentally from the hydroxyethylamine ψ[CH(OH)CH2] isostere in hydrogen-bonding capacity and backbone torsional preferences [1]. The ψ[CH2NH] linkage retains the secondary amine nitrogen capable of acting as a hydrogen bond donor, whereas ψ[CH(OH)CH2] introduces a hydroxyl group that alters both hydrogen-bonding geometry and local conformational space [2]. In renin inhibitor series, the ψ[CH2NH] isostere generally produces more potent inhibitors (IC50 ~ 10⁻⁹ M range) compared to hydroxyethylamine variants (IC50 ~ 10⁻⁷ to 10⁻⁶ M) when placed at the P1-P1' scissile bond position, a difference attributed to the superior mimicry of the tetrahedral transition-state geometry by the secondary amine [3].

Isostere potency comparison
Class-level
ψ[CH₂NH] renin inhibitors: IC₅₀ ~10⁻⁹ M
ψ[CH(OH)CH₂] analogs: IC₅₀ ~10⁻⁷–10⁻⁶ M
100–1,000× greater potency with ψ[CH₂NH]
Supports isostere selection for P1-P1' scissile bond mimicry
Human renin assay; affinity shift must be verified per target; class-level inference
Peptide backbone conformation Isostere comparison Structure-activity relationship

Pin1 PPIase Transition State Mimicry

X-ray crystallographic analysis of a reduced amide inhibitor bound to Pin1 peptidyl-prolyl isomerase (PPIase) revealed that the ψ[CH2NH] moiety adopts a conformation closely resembling the twisted-amide transition state of Pin1 catalysis [1]. The structure showed the reduced amide in a trans-pyrrolidine conformation of the prolyl ring, with backbone dihedral angles (φ, ψ) within 10-15° of those predicted for the transition state [2]. In contrast, inhibitors containing native amide bonds or alternative isosteres such as hydroxyethylamine failed to achieve this precise conformational alignment, resulting in >100-fold lower affinity (Ki = 15 nM for reduced amide vs. Ki = 1,800 nM for hydroxyethylamine analog under identical assay conditions) [3].

Pin1 transition-state mimicry
Class-level
Kᵢ = 15 nM (ψ[CH₂NH]) vs. 1,800 nM (hydroxyethylamine)
Backbone RMSD ~0.8 Å (transition-state-like) vs. ~2.5 Å
120-fold affinity advantage
Conformational preorganization supports transition-state mimetic design
X-ray crystallography at 1.8 Å; Pin1 PPIase model; class-level inference
Pin1 PPIase Transition state mimicry Conformational analysis

Synthetic Accessibility and Purity

Boc-Leu-psi(CH2NH)Leu-OH is commercially available with specified purity of ≥98% (HPLC) and has been validated for use in solid-phase peptide synthesis (SPPS) following standard Boc-chemistry deprotection protocols [1]. The compound is supplied as a well-characterized building block with certificate of analysis (CoA) documenting molecular identity (C17H34N2O4, MW 330.46 g/mol), solubility in DMSO, and recommended storage at -20°C . In contrast, custom synthesis of ψ[CH2NH]-containing dipeptide building blocks via reductive amination routes typically requires 5-7 synthetic steps, yields 20-40% overall, and often produces diastereomeric mixtures requiring chiral HPLC purification [2].

Synthetic accessibility
Supporting evidence
Commercial: ≥98% purity (HPLC), available in gram to kg scale
Custom synthesis: 5–7 steps, 20–40% yield, chiral HPLC required
Pre-characterized building block reduces synthetic burden and purification steps
CoA available; SPPS-compatible under Boc deprotection (TFA/DCM)
Peptide synthesis Building block purity Solid-phase synthesis compatibility

Applications of Boc-Leu-psi(CH2NH)Leu-OH


Aspartyl Protease Inhibitor Development

Boc-Leu-psi(CH2NH)Leu-OH serves as a critical building block for constructing ψ[CH2NH]-containing peptidomimetics that function as non-cleavable inhibitors of aspartyl proteases. As demonstrated in BACE-1 inhibitor series, the ψ[CH2NH] isostere enables low nanomolar IC50 values (2-50 nM) in both enzymatic and cell-based assays [1]. The building block is compatible with solid-phase peptide synthesis using Boc-chemistry protocols and can be incorporated at the scissile bond position to convert substrate sequences into potent inhibitors with >200-fold improvement in potency over native peptide substrates [2].

Isoform-Selective HIV-1 Protease Inhibitors

Researchers developing HIV-1 protease inhibitors requiring ≥1,000-fold selectivity over HIV-2 protease should prioritize ψ[CH2NH]-containing building blocks. Reduced amide inhibitors exhibit Ki values of 10⁻¹⁰ to 10⁻⁹ M against HIV-1 protease while displaying negligible activity against HIV-2 protease (Ki > 10⁻⁶ M) [3]. This isoform discrimination, validated by crystallographic studies showing productive engagement of HIV-1 but not HIV-2 active site pockets, is a property specifically associated with the ψ[CH2NH] isostere geometry [4].

Pre-Synthesized Building Block for SPPS

Procuring Boc-Leu-psi(CH2NH)Leu-OH (≥98% purity) eliminates the need for 5-7 step in-house synthesis of ψ[CH2NH] dipeptide building blocks via reductive amination, a process typically yielding 20-40% overall and requiring chiral HPLC purification of diastereomeric mixtures [5]. The commercially available material is supplied with full analytical characterization and is compatible with standard Boc-SPPS deprotection conditions (TFA/DCM), enabling direct incorporation into peptidomimetic libraries without additional synthetic optimization .

PPIase Transition-State Mimetic Design

For enzyme targets where transition-state mimicry is critical for potency—such as Pin1 PPIase—the ψ[CH2NH] isostere provides superior conformational preorganization compared to hydroxyethylamine alternatives. Crystallographic evidence demonstrates that ψ[CH2NH] adopts a twisted-amide transition-state conformation (backbone RMSD ~0.8 Å) that confers 120-fold higher affinity (Ki = 15 nM) relative to hydroxyethylamine analogs (Ki = 1,800 nM) [6]. Boc-Leu-psi(CH2NH)Leu-OH enables incorporation of this transition-state-mimetic geometry into lead compounds targeting conformationally sensitive enzymes.

Application
Selection Property
Validation Focus
Aspartyl protease inhibitor studies
Non-cleavable ψ[CH₂NH] isostere scaffold
Enzymatic and cell-based inhibition profiling
HIV-1 protease isoform selectivity research
ψ[CH₂NH] backbone for HIV-1 selective engagement
Kᵢ and isoform selectivity assays
Peptidomimetic library synthesis (SPPS)
Pre-characterized building block with analytical documentation
SPPS compatibility and purity specification review
Transition-state mimetic inhibitor design
Reported conformational preorganization of ψ[CH₂NH]
X-ray crystallography and affinity comparison across isostere types

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